molecular formula C10H15Cl3N2 B14866511 4-(4-Chlorophenyl)pyrrolidin-3-amine dihydrochloride

4-(4-Chlorophenyl)pyrrolidin-3-amine dihydrochloride

Cat. No.: B14866511
M. Wt: 269.6 g/mol
InChI Key: PEGBHHXNOUEUHP-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)pyrrolidin-3-amine dihydrochloride is a chemical compound with the molecular formula C11H15ClN2·2HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a chlorophenyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)pyrrolidin-3-amine dihydrochloride typically involves the reaction of 4-chlorobenzyl chloride with pyrrolidine in the presence of a base, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Base: Sodium hydroxide or potassium carbonate

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxide derivatives using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the chlorophenyl group to a phenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols, alkoxides

Major Products Formed

    N-oxide derivatives: Formed through oxidation reactions

    Phenyl derivatives: Formed through reduction reactions

    Substituted pyrrolidines: Formed through nucleophilic substitution reactions

Scientific Research Applications

4-(4-Chlorophenyl)pyrrolidin-3-amine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its role in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)pyrrolidin-2-one
  • 4-(4-Chlorophenyl)pyrrolidin-3-ol
  • 4-(4-Chlorophenyl)pyrrolidin-3-carboxylic acid

Uniqueness

4-(4-Chlorophenyl)pyrrolidin-3-amine dihydrochloride is unique due to its specific structural features, such as the presence of the chlorophenyl group and the pyrrolidine ring

Properties

Molecular Formula

C10H15Cl3N2

Molecular Weight

269.6 g/mol

IUPAC Name

4-(4-chlorophenyl)pyrrolidin-3-amine;dihydrochloride

InChI

InChI=1S/C10H13ClN2.2ClH/c11-8-3-1-7(2-4-8)9-5-13-6-10(9)12;;/h1-4,9-10,13H,5-6,12H2;2*1H

InChI Key

PEGBHHXNOUEUHP-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)N)C2=CC=C(C=C2)Cl.Cl.Cl

Origin of Product

United States

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